N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and is further modified with a sulfonamide group and a chlorinated dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with chlorosulfonic acid, followed by neutralization with a suitable amine.
Attachment of the Chlorinated Dimethoxyphenyl Moiety: The final step involves the coupling of the sulfonamide-chromene intermediate with 4-chloro-2,5-dimethoxyaniline under basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. The chromene core can interact with various biological pathways, potentially leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may inhibit key enzymes involved in cell proliferation and inflammation.
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide can be compared with other similar compounds, such as:
4-chloro-2,5-dimethoxyphenyl derivatives: These compounds share the chlorinated dimethoxyphenyl moiety and may exhibit similar chemical reactivity and biological activity.
Chromene derivatives: Compounds with a chromene core are known for their diverse biological activities, including antioxidant and anticancer properties.
Sulfonamide derivatives: Sulfonamides are widely used in medicinal chemistry for their antibacterial and enzyme inhibitory properties.
The uniqueness of this compound lies in the combination of these three functional groups, which may confer unique chemical and biological properties not found in other compounds.
Similar Compounds
- 4-chloro-2,5-dimethoxyaniline
- 2,5-dimethoxy-4-chlorophenethylamine
- N-(4-chloro-2,5-dimethoxyphenyl)acetamide
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO6S/c1-23-15-9-13(16(24-2)8-12(15)18)19-26(21,22)11-4-5-14-10(7-11)3-6-17(20)25-14/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVUPVDLPOUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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